molecular formula C17H18N4O3 B2775419 1-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione CAS No. 2309800-62-0

1-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione

Cat. No. B2775419
CAS RN: 2309800-62-0
M. Wt: 326.356
InChI Key: LGSGAQMVSBDETN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C17H18N4O3 and its molecular weight is 326.356. The purity is usually 95%.
BenchChem offers high-quality 1-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Structure Analysis

  • Crystal Structure Analysis : Research on compounds with similar quinazoline and oxadiazole moieties often involves detailed crystal structure analysis to understand their molecular conformations and potential for interactions with biological targets. For example, studies on hydroquinazoline-2,5-diones have focused on their crystallographic properties to inform their chemical behavior and potential applications in drug design (Candan et al., 2001).

Chemical Synthesis and Catalysis

  • Efficient Catalytic Systems : Research into the synthesis of hydroquinazoline-2,5-diones underlines the development of efficient and reusable catalysts for the one-pot synthesis of such compounds, highlighting the importance of catalysis in creating pharmacologically relevant structures with high yield and under environmentally friendly conditions (Kefayati et al., 2012).

Biological Activity and Drug Design

  • Antimicrobial and Antiprotozoal Activity : Compounds featuring oxadiazole and quinazoline rings have been studied for their antimicrobial and antiprotozoal activities. These studies involve the synthesis of novel derivatives and their evaluation against various bacterial and protozoal strains, contributing to the search for new therapeutic agents (Dürüst et al., 2012).

Analytical and Spectroscopic Studies

  • Vibrational Spectroscopy and Molecular Analysis : The vibrational spectroscopic studies of compounds with quinazoline and oxadiazole structures offer insights into their molecular vibrations, electronic properties, and potential drug interactions. Such analyses are critical for understanding the physicochemical properties of potential chemotherapeutic agents (Sebastian et al., 2015).

properties

IUPAC Name

1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-propylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-2-9-20-16(22)12-5-3-4-6-13(12)21(17(20)23)10-14-18-15(19-24-14)11-7-8-11/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSGAQMVSBDETN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione

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